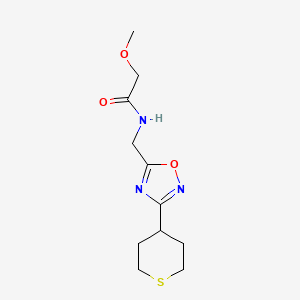
2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS Number: 2034519-17-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H17N3O3S, with a molecular weight of 271.34 g/mol. The structure features a methoxy group, an oxadiazole ring, and a tetrahydrothiopyran moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034519-17-8 |
| Molecular Formula | C11H17N3O3S |
| Molecular Weight | 271.34 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds exhibiting TS inhibition have demonstrated IC50 values ranging from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
- Case Studies : In a study evaluating various oxadiazole derivatives, several compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compound showed an IC50 value of 1.1 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound could also exhibit activity against bacterial pathogens:
- Inhibition of Pathogens : Compounds with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated good inhibition rates in bacterial growth assays .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrahydrothiopyran ring is crucial for enhancing biological activity.
Synthetic Route Overview
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Coupling with Tetrahydrothiopyran : The tetrahydrothiopyran moiety is introduced via reductive amination or alkylation reactions.
Properties
IUPAC Name |
2-methoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-16-7-9(15)12-6-10-13-11(14-17-10)8-2-4-18-5-3-8/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFYEZADKVWEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC(=NO1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














